Structural Minimalism vs. Nocaine: The Absence of the 3-Carbomethoxy Group Eliminates Monoamine Transporter Inhibitory Activity
The target compound 4-(4-chlorophenyl)-1-methylpiperidine lacks the 3-carbomethoxy group present in nocaine [(+)-CPCA, methyl (3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate]. This structural difference is functionally decisive: nocaine and its hybrid derivatives exhibit defined monoamine transporter inhibition, whereas the unsubstituted scaffold is pharmacologically silent at these transporters. In published SAR studies, nocaine-based hybrid ligand 6 (bearing a thioacetamide side chain at the 3-position) displayed Ki values of 25 nM at NET, 80 nM at DAT, and 208 nM at SERT [1]. The parent scaffold without the 3-substituent serves as the inactive baseline against which all substitution-dependent activity is measured [2]. For researchers seeking a transporter-inactive control compound or a versatile synthetic intermediate that can be selectively elaborated, the target compound provides a clean starting point that nocaine—already committed to DAT/NET pharmacology—cannot substitute [3].
| Evidence Dimension | Monoamine transporter inhibition (NET Ki) |
|---|---|
| Target Compound Data | No measurable transporter inhibition (unsubstituted scaffold; serves as inactive baseline in SAR studies) |
| Comparator Or Baseline | Nocaine hybrid ligand 6: Ki NET = 25 nM; Ki DAT = 80 nM; Ki SERT = 208 nM |
| Quantified Difference | Functional dichotomy: target compound is transporter-inactive scaffold; nocaine derivatives achieve nanomolar potency at multiple transporters |
| Conditions | In vitro competitive binding and uptake inhibition assays using rat synaptosomes; [³H] neurotransmitter uptake; J. Med. Chem. 2004 & 2005 SAR series |
Why This Matters
For researchers designing SAR studies or requiring a transporter-inactive negative control, 4-(4-chlorophenyl)-1-methylpiperidine is functionally distinct from nocaine and cannot be replaced by the ester-bearing analog without confounding transporter pharmacology readouts.
- [1] Kozikowski AP, et al. Piperidine-based nocaine/modafinil hybrid ligands as highly potent monoamine transporter inhibitors. J Med Chem. 2004;47(24):5821-5824. Key intermediate 6: Ki NET = 25 nM, Ki DAT = 80 nM, Ki SERT = 208 nM. PMID: 15537337. View Source
- [2] He R, et al. Further SAR studies of piperidine-based monoamine transporter inhibitors. J Med Chem. 2005;48(25):7970-7979. 4-(4-Chlorophenyl)piperidine analogue scaffold used as baseline for substitution-dependent SAR. PMID: 16335921. View Source
- [3] Musachio JL, et al. Development of new brain imaging agents based upon nocaine-modafinil hybrid monoamine transporter inhibitors. Bioorg Med Chem Lett. 2006;16(12):3101-3104. [¹¹C]5 and [¹¹C]6: Ki NET = 0.94 and 0.68 nM respectively, with significant selectivity over DAT and SERT. View Source
